![molecular formula C7H6O4S B1308951 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 260063-21-6](/img/structure/B1308951.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Description

Properties

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCRIIFBJZOPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424343 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260063-21-6 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization to Form the Thieno[3,4-b]dioxine Core

The core structure is typically synthesized via intramolecular cyclization involving precursors bearing hydroxyl and thiophene functionalities. This step is crucial for establishing the fused heterocyclic system.

- Typical Procedure: A precursor such as dihydroxythiophene derivatives undergoes cyclization under acidic or basic conditions, often in the presence of 1,2-dihaloethanes or related reagents to form the dioxine ring.

- Reaction Conditions: Heating in solvents like acetonitrile or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 65–115 °C) under inert atmosphere and vacuum to facilitate ring closure.

Introduction of the Carboxylic Acid Group

The carboxylic acid functionality at the 5-position is introduced either by direct oxidation of methyl or aldehyde precursors or by hydrolysis of ester intermediates.

- Ester Intermediates: Diethyl esters of the dioxine ring are often synthesized first, which are then hydrolyzed to yield the free acid.

- Hydrolysis Conditions: Acidic or basic hydrolysis in aqueous-organic solvent mixtures, followed by purification steps such as filtration and recrystallization.

Representative Synthesis Example

A well-documented method involves the following steps:

This method is supported by a detailed experimental procedure with high yield and purity, demonstrating its reliability for laboratory and industrial synthesis.

Alternative Synthetic Approaches

Amidation and Methylation Routes

For derivatives such as N-methyl-2,3-dihydrothieno[3,4-b]dioxine-5-carboxamide, the preparation involves:

Functional Group Transformations

The compound can undergo various electrophilic aromatic substitutions, nucleophilic substitutions, and cross-coupling reactions to introduce or modify substituents on the heterocyclic ring, expanding its synthetic utility.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclization with 1,2-dichloroethane in acetonitrile at 115 °C | Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene, vacuum | 95.9 | >97 | Efficient formation of dioxine ring |

| Hydrolysis of diethyl ester | Acidic/basic aqueous conditions | - | >97 | Converts ester to carboxylic acid |

| Amidation and methylation | Amines, coupling agents, methyl iodide/dimethyl sulfate | - | - | For carboxamide derivatives |

| Electrophilic substitution | Halogens, acylating agents | - | - | Functionalization of aromatic ring |

| Cross-coupling reactions | Suzuki, Heck, Stille coupling reagents | - | - | For biaryl or heterocyclic compound formation |

Research Findings and Practical Considerations

- The cyclization step is sensitive to reaction conditions such as temperature, solvent, and vacuum level, which influence yield and purity.

- The use of acetonitrile as solvent and vacuum conditions enhances the efficiency of ring closure and minimizes side reactions.

- Purification typically involves recrystallization or filtration after hydrolysis, yielding a product with purity above 97%, suitable for further synthetic applications or material science research.

- The compound’s reactivity allows for diverse chemical modifications, making it a versatile intermediate in heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiophene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, or alkylating agents under basic conditions.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in cancer cells. In vitro studies have shown that certain analogs can effectively reduce cell viability and activate apoptotic pathways in human breast cancer cell lines such as MCF-7 and T47D .

Potential as Drug Candidates : The structural characteristics of this compound make it a candidate for further development into drug formulations targeting various cancers. The ability to modify the carboxylic acid group may enhance solubility and bioavailability, making it suitable for pharmacological applications.

Materials Science

Conductive Polymers : The compound can be utilized in the synthesis of conductive polymers. Research has demonstrated that co-electropolymerization involving thiophene derivatives can lead to the formation of films with desirable electrical properties. These materials are essential for applications in organic electronics, including sensors and transistors .

Functionalization of Surfaces : The ability to functionalize surfaces with this compound opens avenues for creating advanced materials with tailored properties. For example, spatially directed functionalization techniques can be employed to enhance the performance of microelectrodes in electrochemical devices .

Electrochemistry

Electrochemical Sensors : The electrochemical properties of this compound make it suitable for use in sensors. Its ability to undergo redox reactions can be harnessed for the development of sensitive detection methods for various analytes.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Thieno-Dioxine Derivatives | Medicinal Chemistry | Significant apoptosis induction in MCF-7 cells with reduced cell viability observed. |

| Co-electropolymerization Techniques | Materials Science | Successful formation of conductive polymer films enhancing electrical conductivity. |

| Development of Electrochemical Sensors | Electrochemistry | Demonstrated sensitivity in detecting specific analytes using modified electrodes. |

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thiophene and dioxine rings provide a stable framework for these interactions. These properties enable the compound to participate in various biochemical pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Derivatives

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

- Molecular Formula : C₇H₅BrO₄S

- Key Differences : Bromine substitution at position 7 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis. The bromine atom increases molecular weight (265.08 g/mol) and alters electronic properties, as seen in its use in dye-sensitized solar cells .

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

- Molecular Formula : C₇H₆O₃S

- Key Differences : Replacement of the carboxylic acid with an aldehyde group (C=O) shifts reactivity toward nucleophilic addition (e.g., formation of Schiff bases). This derivative is pivotal in synthesizing π-conjugated systems for optoelectronics .

N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Structural Analogues with Extended Conjugation

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline

- Molecular Formula: C₁₂H₁₁NO₂S

- Key Differences : An aniline group at position 4 introduces strong electron-donating properties, lowering the HOMO-LUMO gap. This compound forms hydrogen-bonded chains (N–H···O) in its crystal structure, enhancing stability in conductive polymers .

2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene

- Molecular Formula : C₁₄H₁₂O₆S₃

- Key Differences: Two dihydrothienodioxine units flank a central thiophene, creating an extended π-system. This structure exhibits enhanced charge transport properties, making it suitable for organic semiconductors .

Non-Thiophene Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Key Differences: While lacking the sulfur heterocycle, caffeic acid shares a carboxylic acid group and conjugated double bonds. It is used in antioxidant research and as a pharmaceutical precursor, highlighting the role of phenolic vs. thiophene moieties in bioactivity .

Comparative Data Table

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (CAS No. 260063-21-6) is a heterocyclic compound characterized by its unique thieno and dioxine structures. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C7H6O4S, with a molecular weight of 186.19 g/mol .

- Molecular Formula: C7H6O4S

- Molecular Weight: 186.19 g/mol

- CAS Number: 260063-21-6

- IUPAC Name: this compound

-

Structural Formula:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases . The anti-inflammatory activity was quantified using ELISA assays that measured cytokine levels in cell culture supernatants.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM respectively. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Data Summary

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics explored the antimicrobial efficacy of various derivatives of thienodioxines. The results highlighted that modifications to the thieno structure significantly enhanced the antimicrobial properties of the compounds tested. Specifically, the introduction of electron-withdrawing groups improved activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects, researchers utilized a murine model to assess the in vivo efficacy of the compound. Results indicated a marked reduction in paw edema in treated mice compared to controls, suggesting its potential as an anti-inflammatory agent in clinical settings .

Q & A

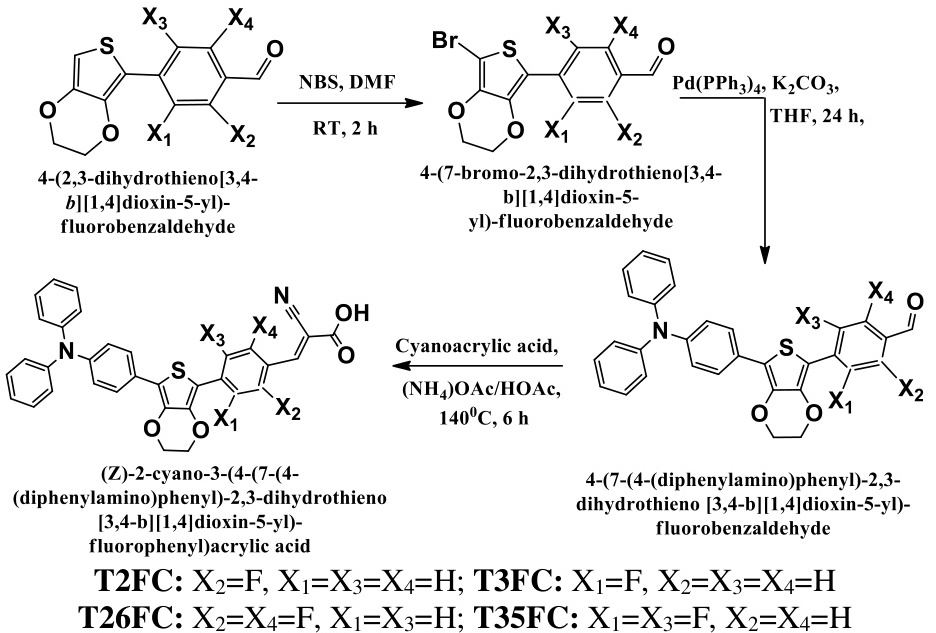

Q. What are the key steps in synthesizing 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid derivatives?

The synthesis typically involves sequential functionalization of the thienodioxine core. For example:

- Bromination : Reacting the base compound with N-bromosuccinimide (NBS) in DMF to introduce bromine at the 7-position .

- Cross-coupling : Using Pd(PPh₃)₄ as a catalyst under basic conditions (e.g., K₂CO₃ in THF) to attach aryl or heteroaryl groups via Suzuki or Stille coupling .

- Cyanoacrylic acid conjugation : Condensation with cyanoacetic acid derivatives under acidic conditions (NH₄OAc/HOAc) to form electron-accepting moieties for optoelectronic applications .

Q. How should researchers characterize the purity and structure of this compound?

- Spectroscopic methods : Use -NMR to confirm substitution patterns (e.g., coupling constants for dihydrothienodioxine protons) and FT-IR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₇H₆O₄S, MW 186.19) and detect brominated intermediates .

- X-ray crystallography : For derivatives with stable crystal structures (e.g., anhydrides), refine data using software like SHELXL to resolve bond angles and packing motifs .

Q. What are the primary applications of this compound in materials science?

- Electrochromic polymers : As a donor unit in conjugated polymers for smart windows or displays, paired with acceptors like benzothiadiazole .

- Dye-sensitized solar cells (DSSCs) : Functionalized with cyanoacrylic acid to anchor onto TiO₂ electrodes, enhancing electron injection efficiency .

- Corrosion-resistant coatings : Electropolymerized films exhibit redox stability and adhesion to metal substrates .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed coupling reactions for sterically hindered derivatives?

- Catalyst selection : Use bulky ligands (e.g., XPhos) to prevent β-hydride elimination in Suzuki couplings .

- Solvent effects : Polar aprotic solvents like THF improve solubility of aryl boronic acids, while microwave-assisted heating reduces reaction time .

- Troubleshooting low yields : Monitor for protodeboronation by -NMR and add stoichiometric silver oxide to scavenge halide byproducts .

Q. How to resolve contradictions in spectral data for dihydrothienodioxine derivatives?

- Dynamic proton exchange : Broad or split -NMR signals may arise from conformational flexibility. Use variable-temperature NMR or deuterated solvents to suppress exchange effects .

- Overlapping UV-Vis peaks : Deconvolute absorption spectra (e.g., Gaussian fitting) to distinguish π-π* transitions from charge-transfer bands in donor-acceptor systems .

- Mass fragmentation artifacts : Compare HRMS with computational simulations (e.g., MassFrontier) to rule out in-source decay or adduct formation .

Q. What strategies improve the stability of electropolymerized films derived from this compound?

- Additive engineering : Incorporate ionic liquids (e.g., BMImTFSI) to enhance ionic conductivity and reduce film cracking during redox cycles .

- Crosslinking agents : Use bifunctional monomers (e.g., bis-EDOT) to form networked structures with improved mechanical integrity .

- Accelerated aging tests : Expose films to UV light and humidity, monitoring conductivity decay via electrochemical impedance spectroscopy (EIS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.